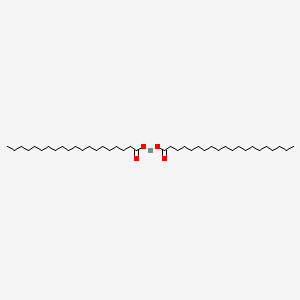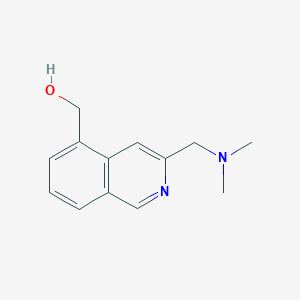
Acetamide, N-(2,3-dihydro-2-oxo-3,3-diphenyl-1H-indol-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Oxo-3,3-diphenylindolin-1-yl)acetamide is a synthetic organic compound belonging to the indolinone family This compound is characterized by its indolinone core structure, which is a fused bicyclic system consisting of a benzene ring and a pyrrole ring The presence of the oxo group at the 2-position and the diphenyl substitution at the 3-position further defines its chemical identity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-3,3-diphenylindolin-1-yl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Indolinone Core: The initial step involves the synthesis of the indolinone core. This can be achieved through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole structure.
Introduction of the Oxo Group: The oxo group at the 2-position can be introduced via oxidation reactions. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Diphenyl Substitution: The diphenyl groups at the 3-position can be introduced through Friedel-Crafts acylation reactions using benzoyl chloride and aluminum chloride as the catalyst.
Acetamide Formation: Finally, the acetamide group is introduced by reacting the intermediate compound with acetic anhydride under basic conditions.
Industrial Production Methods
Industrial production of N-(2-Oxo-3,3-diphenylindolin-1-yl)acetamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-(2-Oxo-3,3-diphenylindolin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
N-(2-Oxo-3,3-diphenylindolin-1-yl)acetamide has found applications in several scientific research areas:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its indolinone core is a common motif in kinase inhibitors, which are important in cancer therapy.
Biology: It is used in biochemical assays to study enzyme interactions and inhibition.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Industry: It can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(2-Oxo-3,3-diphenylindolin-1-yl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing substrate access. The indolinone core can mimic the natural substrate of these enzymes, leading to competitive inhibition. The diphenyl groups and the acetamide moiety contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-(2-Oxo-3-phenylindolin-1-yl)acetamide: Lacks one phenyl group compared to N-(2-Oxo-3,3-diphenylindolin-1-yl)acetamide.
N-(2-Oxo-3,3-diphenylindolin-1-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-(2-Oxo-3,3-diphenylindolin-1-yl)butyramide: Contains a butyramide group instead of an acetamide group.
Uniqueness
N-(2-Oxo-3,3-diphenylindolin-1-yl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. The presence of two phenyl groups at the 3-position enhances its hydrophobic interactions, making it a potent inhibitor in enzyme assays. Additionally, the acetamide group provides a site for further chemical modifications, allowing the synthesis of a wide range of derivatives with tailored properties.
特性
CAS番号 |
61458-12-6 |
|---|---|
分子式 |
C22H18N2O2 |
分子量 |
342.4 g/mol |
IUPAC名 |
N-(2-oxo-3,3-diphenylindol-1-yl)acetamide |
InChI |
InChI=1S/C22H18N2O2/c1-16(25)23-24-20-15-9-8-14-19(20)22(21(24)26,17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3,(H,23,25) |
InChIキー |
SSRRBDGPOFQXOR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NN1C2=CC=CC=C2C(C1=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


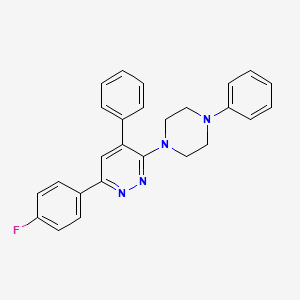
![6-[(4-Fluorophenyl)ethynyl]-2-(propan-2-yl)pyridazin-3(2H)-one](/img/structure/B12923496.png)
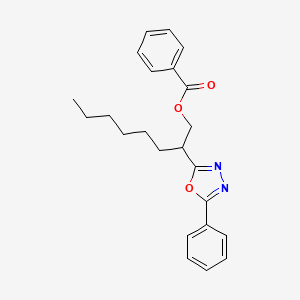
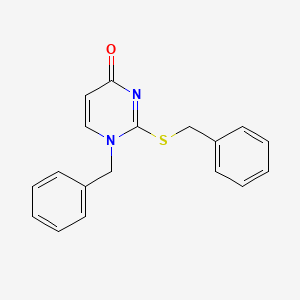

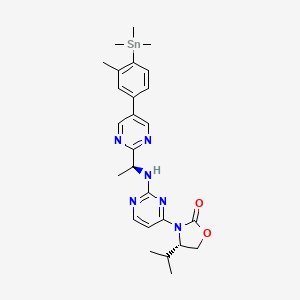
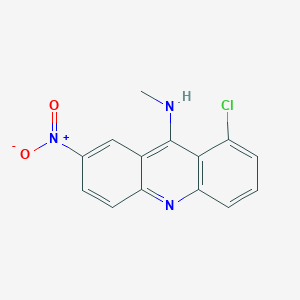
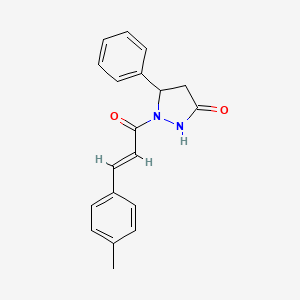
![Acetonitrile, [methyl(1-methylethyl)amino]-](/img/structure/B12923519.png)
![3,6-Bis(diethylamino)-9-(2-((2-(((1S,2S,3S,4R)-4-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)ethoxy)carbonyl)phenyl)xanthylium chloride](/img/structure/B12923523.png)
![4-Amino-6-(1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one](/img/structure/B12923527.png)
![4-Chloro-2-ethyl-5-[1-(4-methylphenyl)propoxy]pyridazin-3(2H)-one](/img/structure/B12923535.png)
